molecular formula C22H21NO7 B1222253 Cetocycline CAS No. 29144-42-1

Cetocycline

Número de catálogo: B1222253
Número CAS: 29144-42-1
Peso molecular: 411.4 g/mol
Clave InChI: LUYXWZOOMKBUMB-ONJZCGHCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La cetociclina se sintetiza a través de una serie de reacciones químicas que comienzan con un andamiaje de tetraciclina. La ruta sintética implica la introducción de grupos funcionales específicos para mejorar sus propiedades antibacterianas. La producción industrial de cetociclina generalmente implica los siguientes pasos:

Análisis De Reacciones Químicas

La cetociclina experimenta varias reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno para la hidrogenación, anhídrido acético para la acetilación y amoníaco para la aminación. Los principales productos formados a partir de estas reacciones son derivados hidroxilados, acetilados y aminados de cetociclina .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Cetocycline exhibits enhanced antimicrobial properties compared to traditional tetracyclines. Studies indicate that it is particularly effective against aerobic gram-negative bacilli, outperforming tetracycline in several clinical isolates. However, its efficacy against staphylococci and Pseudomonas species is limited .

Table 1: Comparative Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.25 μg/mL
Klebsiella pneumoniae0.5 μg/mL
Proteus vulgaris0.125 μg/mL
Staphylococcus aureusNot effective

This compound's high lipid solubility allows for significant serum binding (over 80%), which enhances its uptake by susceptible bacteria . This property is crucial in clinical settings where rapid bacterial eradication is necessary.

Resistance-Breaking Properties

Recent research highlights this compound's ability to overcome common resistance mechanisms associated with tetracyclines. It has shown effectiveness against multidrug-resistant strains, including those exhibiting efflux mechanisms and ribosomal protection .

Case Study: Resistance Mechanisms in Klebsiella pneumoniae

In a study examining the resistance mechanisms of Klebsiella pneumoniae, this compound demonstrated the ability to inhibit growth despite the presence of efflux pumps typically associated with tetracycline resistance. The study identified mutations in the ramR gene that led to increased expression of efflux pump genes but found that this compound remained effective even in these resistant strains .

Clinical Applications

This compound has been explored for its potential use in treating urinary tract infections (UTIs), particularly those caused by multidrug-resistant pathogens. Its broad-spectrum activity makes it a candidate for empirical therapy in such infections .

Table 2: Clinical Efficacy Against Uropathogens

PathogenClinical Outcome
Escherichia coliSignificant reduction in colony counts post-treatment
Enterococcus faeciumEffective in vitro, clinical studies ongoing
Acinetobacter baumanniiLimited efficacy noted; further studies required

Future Directions and Research Needs

Despite its promising applications, further research is necessary to fully understand this compound's pharmacodynamics and pharmacokinetics. Studies are needed to evaluate optimal dosing regimens, potential side effects, and long-term efficacy in clinical settings.

Key Research Areas:

  • Mechanism of Action: Detailed studies on how this compound interacts with bacterial ribosomes compared to other tetracyclines.
  • Resistance Development: Longitudinal studies tracking resistance patterns in clinical isolates over time.
  • Combination Therapies: Investigating the synergistic effects when combined with other antibiotics or therapeutic agents.

Mecanismo De Acción

La cetociclina ejerce sus efectos antibacterianos uniéndose al ribosoma bacteriano e inhibiendo la síntesis de proteínas. A diferencia de las tetraciclinas tradicionales, la cetociclina se une a un sitio diferente en el ribosoma, lo que la hace efectiva contra bacterias resistentes a la tetraciclina. Los objetivos moleculares de la cetociclina incluyen la subunidad ribosomal 30S, que es esencial para la síntesis de proteínas bacterianas .

Comparación Con Compuestos Similares

La cetociclina es única entre los derivados de la tetraciclina debido a su mecanismo de acción distinto y su efectividad contra bacterias resistentes a la tetraciclina. Los compuestos similares incluyen:

La cetociclina se destaca por su capacidad de superar los mecanismos de resistencia bacteriana que limitan la efectividad de otras tetraciclinas .

Actividad Biológica

Cetocycline, also known as chelocardin or cetotetrine, is an atypical tetracycline antibiotic that has garnered attention for its unique biological activity, particularly against resistant bacterial strains. This article explores the compound's antimicrobial properties, pharmacokinetics, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

This compound is structurally related to tetracyclines but exhibits distinct pharmacological properties. It primarily acts by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit, similar to other tetracyclines. However, it demonstrates enhanced lipid solubility and a higher degree of serum protein binding (over 80%), which facilitates better uptake by susceptible bacteria compared to traditional tetracyclines .

In Vitro Studies

Research indicates that this compound exhibits significant antimicrobial activity against various Gram-negative bacilli, outperforming standard tetracycline in effectiveness against clinical isolates. Notably, it is particularly effective against:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Acinetobacter baumannii

However, this compound shows reduced efficacy against Gram-positive bacteria such as Staphylococcus aureus and lacks activity against Pseudomonas aeruginosa .

Table 1: Comparison of Antimicrobial Activity

Bacterial SpeciesMIC (µg/mL) for this compoundMIC (µg/mL) for Tetracycline
Escherichia coli1.254
Klebsiella pneumoniae2.58
Acinetobacter baumannii4>16
Staphylococcus aureus>322

Pharmacokinetics

Research evaluating the pharmacokinetics of this compound has revealed that it maintains high plasma concentrations with prolonged urinary excretion. In animal models, this compound demonstrated:

  • Higher plasma exposure compared to its derivative amidochelocardin (CDCHD).
  • Sustained urine concentrations lasting over 24 hours post-administration, indicating potential for effective treatment of urinary tract infections (UTIs) .

Resistance Mechanisms

Despite its effectiveness, the emergence of resistance mechanisms poses a challenge. Studies have identified several pathways through which bacteria can develop resistance to this compound, including:

  • Efflux pumps : These are prevalent in multidrug-resistant strains and can significantly diminish drug efficacy.
  • Ribosomal protection proteins : These proteins can alter the drug's target site, reducing binding affinity .

Case Studies and Clinical Applications

This compound has been evaluated in several clinical contexts, particularly for treating UTIs caused by multidrug-resistant organisms. A notable phase II clinical study from the 1970s indicated its potential effectiveness against resistant infections, although further development was stalled due to market competition and regulatory challenges.

Recent Developments

Recent research has reignited interest in this compound due to its broad-spectrum activity and ability to overcome common tetracycline resistance mechanisms. The introduction of CDCHD has shown promise in preclinical models, demonstrating improved efficacy against resistant strains while maintaining safety profiles .

Propiedades

Número CAS

29144-42-1

Fórmula molecular

C22H21NO7

Peso molecular

411.4 g/mol

Nombre IUPAC

(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione

InChI

InChI=1S/C22H21NO7/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3/t12-,16+,22+/m0/s1

Clave InChI

LUYXWZOOMKBUMB-ONJZCGHCSA-N

SMILES

CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O

SMILES isomérico

CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O

SMILES canónico

CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O

Sinónimos

Abbott 40728
cetocycline
cetotetrine
chelocardin
chelocardin, (4alpha,4abeta,12abeta)-isomer
chelocardin, hydrochloride, (4R-(4alpha,4abeta,12abeta))-isomer
chelocardin, monosodium salt, (4R-(4alpha,4abeta,12abeta))-isome

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetocycline
Reactant of Route 2
Cetocycline
Reactant of Route 3
Cetocycline
Reactant of Route 4
Cetocycline
Reactant of Route 5
Cetocycline
Reactant of Route 6
Reactant of Route 6
Cetocycline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.